N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is a benzothiazole derivative featuring a cyclobutane carboxamide substituent at the 2-position of the benzothiazole core. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, making them structurally distinct and biologically versatile. The 6-methoxy group on the benzothiazole ring enhances electronic properties and may influence binding interactions with biological targets, such as enzymes or receptors .
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-17-9-5-6-10-11(7-9)18-13(14-10)15-12(16)8-3-2-4-8/h5-8H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQRYGKDYHAGIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. One common method is the reaction of 2-aminobenzenethiol with methoxy-substituted benzaldehyde under acidic conditions to form the benzothiazole ring. The resulting intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered in industrial processes .
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of hydroxyl-substituted benzothiazole derivatives.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity. Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Antimicrobial Activity
Benzothiazole derivatives are widely studied for antimicrobial properties. Key analogs include:
Key Observations :
- BTC-j (with a pyridine-3-yl amino acetamide group) exhibits potent activity against E. coli (MIC 3.125 µg/ml), attributed to enhanced hydrogen bonding and π-π stacking with DNA gyrase .
- BTC-r (6-nitro substitution) shows reduced activity, suggesting electron-withdrawing groups may hinder target binding .
- Adamantyl derivatives (e.g., –10) demonstrate robust crystal packing via S⋯S and N–H⋯N interactions but lack reported antimicrobial data. Their bulky substituents may limit membrane permeability compared to smaller cyclobutane .
Structural and Physicochemical Comparisons
- Planarity and Conjugation : The acetamide/cyclobutanecarboxamide moieties in benzothiazole derivatives adopt near-planar conformations, enabling π-π interactions with aromatic residues in enzyme active sites . Methoxy groups enhance electron density, stabilizing interactions with hydrophobic pockets .
- Hydrogen Bonding : N–H⋯N and C–H⋯O bonds in adamantyl derivatives (–10) stabilize crystal lattices but may reduce bioavailability. Cyclobutane’s strain energy (~26 kcal/mol) could increase reactivity or alter solubility .
- Solubility and LogP : Methoxy groups improve water solubility, while adamantyl or cyclobutane substituents increase lipophilicity. Cyclobutane’s smaller size may offer better logP balance than adamantyl .
Mechanism of Action and Docking Studies
Benzothiazoles often target DNA gyrase (PDB: 3G75), a bacterial topoisomerase. Docking studies for BTC-j revealed strong interactions with Ser1084 and Asp1083 via hydrogen bonding and hydrophobic contacts with the pyridine ring . The target compound’s cyclobutanecarboxamide may similarly engage these residues, with the cyclobutane’s rigidity optimizing van der Waals interactions in the hydrophobic cleft.
Biological Activity
N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.
Chemical Structure and Synthesis
This compound features a benzothiazole core with a methoxy group and a cyclobutanecarboxamide moiety. The molecular formula is , with a molecular weight of 262.33 g/mol .
Synthesis Methodology:
The compound is typically synthesized through the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones, followed by cyclization with cyclobutanecarboxylic acid or its derivatives. This method allows for the formation of the benzothiazole ring and subsequent introduction of the cyclobutanecarboxamide structure .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that benzothiazole derivatives can inhibit bacterial growth and possess antifungal activity. The mechanism often involves enzyme inhibition and disruption of microbial cell wall synthesis .
Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. In vitro studies demonstrated that it can inhibit the proliferation of human epidermoid carcinoma cells (A431) and non-small cell lung cancer cells (A549). The mechanism involves inducing apoptosis and modulating cell cycle progression, which is crucial for cancer therapy .
Anti-inflammatory Effects
This compound has also been investigated for anti-inflammatory activity. It has been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: It inhibits key enzymes involved in microbial survival and cancer cell proliferation.
- Protein-Ligand Interactions: The compound binds to specific proteins, altering their functions and leading to therapeutic effects.
- Pathway Modulation: It modulates signaling pathways associated with inflammation and cancer progression .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(6-chloro-1,3-benzothiazol-2-yl)acetamide | Acetamide instead of cyclobutanecarboxamide | Antimicrobial |
| 2-Benzothiazolamine | Lacks cyclobutanecarboxamide | Anticancer |
| 6-Ethoxybenzothiazole | Ethoxy group instead of methoxy | Varies in activity |
The presence of both the methoxy group and the cyclobutanecarboxamide moiety in this compound contributes to its distinct biological activities compared to other derivatives .
Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of various benzothiazole derivatives, including this compound. The results indicated a significant decrease in viability in A431 and A549 cells when treated with this compound at concentrations as low as 1 μM. Flow cytometry analysis revealed increased apoptosis rates and cell cycle arrest at the G0/G1 phase .
Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory responses, this compound was tested on RAW264.7 macrophages. The compound effectively reduced TNF-α production by approximately 50% at a concentration of 10 μM, showcasing its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via coupling reactions between 6-methoxy-1,3-benzothiazol-2-amine and cyclobutanecarboxylic acid derivatives. A typical procedure involves using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst under anhydrous conditions in solvents such as chloroform or dichloromethane . Optimization may require adjusting stoichiometry, reaction time (e.g., refluxing for 6–12 hours), and purification via recrystallization (e.g., ethanol/water mixtures) .
- Critical Parameters : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC or NMR. Low yields (e.g., 22% in some analogs ) may necessitate exploring alternative coupling reagents like EDC/HOBt or microwave-assisted synthesis.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Techniques :
- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) resolve distinct signals for the methoxy group (~δ 3.7–3.8 ppm), cyclobutane protons (δ 1.5–2.6 ppm), and benzothiazole aromatic protons (δ 7.0–7.8 ppm) .
- IR Spectroscopy : Key peaks include C=O stretching (~1668 cm⁻¹) and N-H bending (~3178 cm⁻¹) .
- X-ray Diffraction : Single-crystal X-ray studies (e.g., triclinic P1 space group) reveal planarity of the benzothiazole-carboxamide core and intermolecular hydrogen bonding (N–H⋯N, C–H⋯O) influencing crystal packing .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Approach : Screen for antimicrobial activity using agar dilution assays (e.g., against E. coli or S. aureus) and anticancer potential via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Compare results to structurally similar benzothiazoles with reported IC50 values in the μM range .
Advanced Research Questions
Q. How can crystallographic data inform the design of derivatives with enhanced stability or activity?
- Analysis : X-ray structures (e.g., H-bonded dimers ) highlight critical interactions for supramolecular assembly. Modifying substituents (e.g., replacing methoxy with ethoxy or halogen groups) may alter packing efficiency or solubility. Computational modeling (e.g., DFT for H-bond strength) can predict stability changes .
Q. What strategies resolve contradictions in reported biological activity across similar benzothiazoles?
- Troubleshooting :
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize discrepancies.
- Structural Nuances : Compare substituent effects; e.g., fluorinated analogs (e.g., N-(6-fluoro-1,3-benzothiazol-2-yl) derivatives ) often show enhanced bioavailability versus methoxy groups.
- Meta-Analysis : Use cheminformatics tools (e.g., SAR databases) to correlate substituent patterns with activity trends .
Q. How can reaction mechanisms be elucidated for unexpected byproducts during synthesis?
- Methodology :
- Isolation : Use column chromatography to separate byproducts, followed by HRMS and 2D NMR for structural identification.
- Kinetic Studies : Probe temperature-dependent pathways (e.g., side reactions at >100°C) or solvent effects (e.g., polar aprotic vs. protic solvents) .
- Computational Modeling : Simulate intermediates using Gaussian or ORCA to identify energetically favorable pathways .
Q. What advanced techniques validate target engagement in enzyme inhibition studies?
- Tools :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) for interactions with enzymes like kinases or proteases.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to assess specificity .
- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes to identify binding pockets and guide structure-based optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
